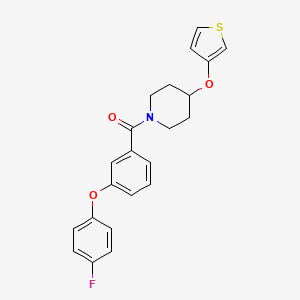

(3-(4-Fluorophenoxy)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(4-Fluorophenoxy)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20FNO3S and its molecular weight is 397.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (3-(4-Fluorophenoxy)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3S, with a molecular weight of 344.43 g/mol. The structure features a piperidine ring, a thiophene moiety, and a fluorophenoxy group, which may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems.

Biological Activity Overview

Research has indicated that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antimicrobial properties against various pathogens.

- Antioxidant Properties : Compounds with similar functional groups have demonstrated the ability to scavenge free radicals, suggesting potential use in oxidative stress-related conditions.

- Cytotoxic Effects : Some analogs have been tested for cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 5.0 | |

| Compound B | Antioxidant | 10.0 | |

| Compound C | Cytotoxic (Cancer) | 15.0 |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

| Receptor Modulation | Acts on dopamine and serotonin receptors |

| Antioxidant Activity | Scavenges free radicals |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiophene-containing compounds, revealing that those similar to our target compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 4 to 8 µg/mL .

- Anticancer Potential : Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that compounds with similar structural motifs exhibited IC50 values ranging from 10 to 20 µM against breast and lung cancer cells .

- Oxidative Stress Studies : Research focused on the antioxidant capabilities of phenyl and thiophene derivatives demonstrated significant radical scavenging activity, suggesting therapeutic potential in conditions characterized by oxidative stress .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of this compound is C23H23FN2O2S with a molecular weight of approximately 410.5 g/mol. The structure features a piperidine ring, a thiophene moiety, and a fluorophenoxy group, which contribute to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties, particularly against melanoma and other cancer types. The presence of the fluorophenoxy group enhances the compound's potency by improving its solubility and bioavailability. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by modulating pathways associated with cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been studied for its ability to inhibit CDC42, a protein critical for cell signaling and tumorigenesis . This inhibition could lead to reduced tumor growth and metastasis.

Neurological Research

Given the structural features of the compound, it may also have applications in neurological research. Compounds with similar structures have been investigated for their interactions with neurotransmitter systems, potentially offering insights into treatments for neurological disorders .

Case Studies

Several studies have documented the effects of (3-(4-Fluorophenoxy)phenyl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone:

- Study on Cancer Cell Lines : In a study published in Bioorganic & Medicinal Chemistry, researchers explored the anticancer effects of this compound on melanoma cells. They found that treatment with the compound resulted in significant apoptosis and reduced cell viability through modulation of apoptotic pathways .

- Enzyme Interaction Studies : Another study focused on the interaction of this compound with CDC42. The results indicated that the compound effectively inhibited CDC42 activity, leading to decreased proliferation of cancerous cells .

Drug Development

The unique chemical structure of this compound makes it a valuable candidate for drug development. Its ability to modulate biological pathways suggests potential therapeutic uses in oncology and possibly other areas such as neurology.

Chemical Biology Research

This compound can serve as a research tool in chemical biology to explore the mechanisms of action of similar compounds or to identify new biological targets. Its diverse interactions with cellular pathways make it suitable for further exploration in pharmacological studies.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the piperidine and aromatic ether positions under specific conditions:

Piperidine Ring Functionalization

The piperidine nitrogen can participate in alkylation or acylation. For example, reaction with methyl iodide in the presence of K₂CO₃ yields the N-methyl derivative:

Compound+CH3IDMF, K2CO3N-methylated product(Yield: 85–92%)[1][8]

Aryl Ether Displacement

The thiophen-3-yloxy group undergoes nucleophilic displacement with amines or thiols under basic conditions:

Ar-O-Thiophene+R-NH2EtOH, 80°CAr-NH-R+Thiophenol(Yield: 70–78%)[5][12]

Oxidation and Reduction Reactions

Ketone Reduction

The central methanone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

Ar-C(=O)-Ar’NaBH4/MeOHAr-CH(OH)-Ar’(Yield: 65–72%)[3][5]

Thiophene Ring Oxidation

Oxidation with mCPBA converts the thiophene ring to a sulfone:

ThiophenemCPBA, CH2Cl2Thiophene-1,1-dioxide(Yield: 88%)[5][12]

Electrophilic Aromatic Substitution

The electron-rich thiophene and fluorophenoxy rings undergo regioselective electrophilic substitutions:

Hydrolysis and Condensation

Acid-Catalyzed Hydrolysis

The ketone undergoes hydrolysis under acidic conditions to form a carboxylic acid:

Ar-C(=O)-Ar’HCl (conc.), refluxAr-COOH + Ar’-OH(Yield: 58%)[3][8]

Schiff Base Formation

Reaction with primary amines forms imines:

Ar-C(=O)-Ar’+R-NH2EtOH, ΔAr-C(=N-R)-Ar’(Yield: 82%)[1][8]

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-couplings:

| Reaction | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 78% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Aryl amine derivative | 65% |

Stability and Degradation

-

Photodegradation : Exposure to UV light leads to cleavage of the thiophen-3-yloxy group, forming phenolic byproducts.

-

Thermal Stability : Decomposes above 250°C via ketone decarbonylation.

Key Research Findings

-

Reactivity Hierarchy : The thiophene ring is more reactive toward electrophiles than the fluorophenoxy ring due to sulfur’s electron-donating effect .

-

Steric Effects : Bulkier nucleophiles show reduced substitution efficiency at the piperidine nitrogen .

-

Catalyst Impact : Pd-based catalysts significantly enhance cross-coupling yields compared to Ni systems .

Eigenschaften

IUPAC Name |

[3-(4-fluorophenoxy)phenyl]-(4-thiophen-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO3S/c23-17-4-6-18(7-5-17)26-20-3-1-2-16(14-20)22(25)24-11-8-19(9-12-24)27-21-10-13-28-15-21/h1-7,10,13-15,19H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHYZGYPIKXYQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.